2,5-Pyridinedicarboxylic acid

Description

RN given refers to parent cpd

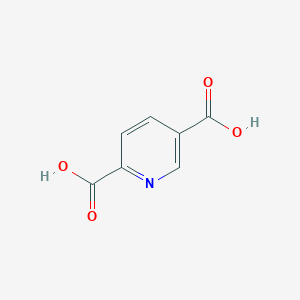

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyridine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPMIMZXDYBCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059210 | |

| Record name | 2,5-Pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light brown solid; [Aldrich MSDS] | |

| Record name | Isocinchomeronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000061 [mmHg] | |

| Record name | Isocinchomeronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-26-5 | |

| Record name | 2,5-Pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocinchomeronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Pyridinedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyridinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCINCHOMERONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K1KGR926X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Pyridinedicarboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 100-26-5

Synonyms: Isocinchomeronic Acid, Pyridine-2,5-dicarboxylic Acid

This technical guide provides an in-depth overview of 2,5-Pyridinedicarboxylic acid, a versatile heterocyclic compound with significant applications in medicinal chemistry, materials science, and catalysis. This document is intended for researchers, scientists, and professionals involved in drug development and other advanced scientific fields.

Core Properties and Data

This compound is a white to off-white crystalline powder. Its chemical structure, featuring a pyridine (B92270) ring substituted with two carboxylic acid groups, imparts unique properties that make it a valuable building block in various synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 100-26-5 | [1][2][][4] |

| Molecular Formula | C₇H₅NO₄ | [1][2] |

| Molecular Weight | 167.12 g/mol | [1][] |

| Melting Point | 242-247 °C (decomposes) | |

| Appearance | Yellow to green fine crystalline powder | [4] |

| Purity | >98.0% | |

| LogP | 0.478 | [5] |

| Enthalpy of Sublimation (ΔsubH°) | 163.60 ± 2.70 kJ/mol | [5] |

| Enthalpy of Vaporization (ΔvapH) | 194.40 kJ/mol | [5] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | 1.2 g/L | [4] |

| Log10 of Water Solubility (mol/L) | -1.36 | [5] |

Applications in Research and Development

This compound has demonstrated significant potential in several areas of scientific research, most notably in drug discovery and materials science.

Antiviral Drug Development

Derivatives of this compound have been identified as potent non-nucleoside inhibitors of the hepatitis B virus (HBV) reverse transcriptase.[6] This discovery opens avenues for the development of novel antiviral therapeutics. The mechanism of action for many antiviral drugs involves the inhibition of key viral enzymes, such as reverse transcriptase, which is crucial for the replication of retroviruses.

Coordination Chemistry and Materials Science

The dicarboxylic acid functionality of this molecule makes it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[7][8][9] These materials have applications in gas storage, separation, and catalysis. The pyridine nitrogen atom and the carboxylate groups can coordinate with metal ions to form stable, porous structures.

Catalysis

This compound and its derivatives can act as organocatalysts in various organic reactions. For instance, it has been used as a catalyst in the synthesis of 1,5-benzodiazepine derivatives.

Biological Activity and Signaling Pathways

Recent studies have highlighted the role of this compound as a selective inhibitor of D-dopachrome tautomerase (D-DT), a homolog of macrophage migration inhibitory factor (MIF).[10][11] This positions the compound as a valuable tool for studying the MIF/CD74 signaling pathway, which is implicated in various inflammatory diseases and cancers.[12][13][14][15]

Inhibition of D-dopachrome Tautomerase and the MIF/CD74 Signaling Pathway

This compound effectively blocks the D-DT-induced activation of the cell surface receptor CD74, showing a remarkable 79-fold selectivity for D-DT over MIF.[10][11] The MIF/CD74 signaling cascade is known to activate downstream pathways such as the ERK1/2 MAP kinase and PI3K/AKT pathways, which are involved in cell proliferation and survival.[12][15] By selectively inhibiting D-DT, this compound can help to elucidate the specific roles of this enzyme in various pathological conditions.

Below is a diagram illustrating the inhibition of the D-DT/CD74 signaling pathway by this compound.

Caption: Inhibition of D-DT by this compound prevents CD74 activation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental procedures involving this compound.

Synthesis and Purification

A common method for the preparation of high-purity this compound involves the oxidation of 6-methylnicotinic acid or its ester using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).

Experimental Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

A general purification method involves recrystallization from water or dilute hydrochloric acid.[4]

Analytical Characterization

High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of this compound and its derivatives.

Typical HPLC Method Parameters:

| Parameter | Description |

| Column | C18 reverse-phase |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV spectrophotometry at a wavelength of approximately 254 nm |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

Conclusion

This compound is a compound of significant interest with a broad range of applications in scientific research and development. Its utility as a precursor for antiviral agents, a building block for advanced materials, and a selective enzyme inhibitor underscores its importance. This technical guide provides a comprehensive overview of its properties and applications, serving as a valuable resource for professionals in the field.

References

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 4. This compound | 100-26-5 [chemicalbook.com]

- 5. This compound (CAS 100-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound derivatives as non-nucleosidic reverse transcriptase inhibitors of hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing this compound as a linker: defect chemistry, framework hydrophilisation and sorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. This compound is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Blockade of MIF–CD74 Signalling on Macrophages and Dendritic Cells Restores the Antitumour Immune Response Against Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Blockade of MIF–CD74 Signalling on Macrophages and Dendritic Cells Restores the Antitumour Immune Response Against Metastatic Melanoma [frontiersin.org]

- 14. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of macrophage migration inhibitory factor or its receptor (CD74) attenuates growth and invasion of DU-145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isocinchomeronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isocinchomeronic acid, detailing its chemical structure, formula, physicochemical properties, and synthesis protocols. This document is intended to serve as a core reference for professionals in research, chemical synthesis, and drug development.

Chemical Structure and Formula

Isocinchomeronic acid, also known by its IUPAC name pyridine-2,5-dicarboxylic acid, is an organic compound derived from pyridine (B92270).[1][2] It is one of several isomers of pyridinedicarboxylic acid.[3] The structure consists of a pyridine ring substituted with two carboxylic acid groups at the 2 and 5 positions.[1][4]

The chemical formula for isocinchomeronic acid is C₇H₅NO₄ .[2][4]

-

SMILES: C1=CC(=NC=C1C(=O)O)C(=O)O[1]

Physicochemical Properties

Isocinchomeronic acid presents as a yellowish or light brown solid, typically in the form of fine crystalline powder, triclinic leaflets, or prisms.[1][4][5][6] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 167.12 g/mol | [4][5] |

| Melting Point | 242-247 °C (decomposes) | [6] |

| 254 °C | [5] | |

| Solubility | Cold Water, Alcohol, Ether, Benzene: Practically insoluble.[5] | |

| Boiling Water, Boiling Alcohol: Slightly soluble.[5] | ||

| Hot, Dilute Mineral Acids: Appreciably soluble.[5] | ||

| Water Solubility: 1.237 g/L (at 25 °C).[6] | ||

| Dissociation Constants | pKa1 = 1, pKa2 = 2.4, pKa3 = 5 | [4] |

| Vapor Pressure | 0.0000061 mmHg | [1] |

| Percent Composition | C: 50.31%, H: 3.02%, N: 8.38%, O: 38.29% | [5] |

Experimental Protocols: Synthesis of Isocinchomeronic Acid

Isocinchomeronic acid is primarily synthesized through the oxidation of appropriate pyridine derivatives. It serves as a crucial intermediate in the manufacturing of nicotinic acid (niacin).[5][7]

This is a common laboratory and industrial method for preparing isocinchomeronic acid.

-

Starting Material: 5-ethyl-2-picoline (also known as 5-ethyl-2-methylpyridine) or other 2,5-dialkylpyridines.[5][7]

-

Oxidizing Agents: A variety of strong oxidizing agents can be employed, including:

-

Potassium permanganate (B83412) (KMnO₄)[5]

-

Selenious acid (H₂SeO₃)[5]

-

General Protocol (Nitric Acid Oxidation): A patented process describes the heating of a 2,5-dialkylpyridine with nitric acid at a concentration between 10% and 60%.[7] The reaction is conducted at temperatures above 140°C under superatmospheric pressure.[7] The presence of a bivalent metal salt (such as copper, zinc, or nickel) can facilitate the formation of the corresponding metal diisocinchomeronate, which can then be treated to yield the free acid.[7]

-

Starting Material: 5-acetyl-2-methylpyridine.

-

Protocol: This method also involves oxidation to convert both the acetyl and methyl groups into carboxylic acid functionalities. The specific conditions and oxidizing agents used are detailed in the cited literature.[5]

-

Source: The lutidine fraction of coal tar, which contains various isomers of dimethylpyridine.

-

Protocol: Isocinchomeronic acid can be obtained through the oxidation of the lutidine fraction, followed by separation and purification steps.[5]

Logical Workflow: Synthesis and Application

The following diagram illustrates the primary synthesis pathway for isocinchomeronic acid from a common precursor and its subsequent conversion to nicotinic acid, a key application.

Caption: Synthesis of isocinchomeronic acid and its conversion to nicotinic acid.

References

- 1. 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. veeprho.com [veeprho.com]

- 5. Isocinchomeronic Acid [drugfuture.com]

- 6. This compound | 100-26-5 [chemicalbook.com]

- 7. US2657207A - Preparation of isocinchomeronic acid - Google Patents [patents.google.com]

The Multifaceted Biological Activities of 2,5-Pyridinedicarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,5-pyridinedicarboxylic acid (2,5-PDA), also known as isocinchomeronic acid, represent a versatile class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. The rigid pyridine (B92270) core, combined with the dual carboxylic acid functionalities at the 2- and 5-positions, provides a unique scaffold for the design and synthesis of molecules with a wide array of biological activities. These derivatives have demonstrated potential as anticancer, antimicrobial, and enzyme-inhibiting agents, making them promising candidates for further therapeutic development. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, primarily esters and amides, is typically achieved through standard condensation reactions starting from this compound or its activated forms.

General Synthesis of this compound Esters

Esterification of this compound can be performed by reacting the diacid with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid or by using a coupling agent.

General Synthesis of this compound Amides

The synthesis of dicarboxamides from this compound involves the activation of the carboxylic acid groups, followed by reaction with a primary or secondary amine. A common method involves the conversion of the diacid to the corresponding diacyl chloride.

Biological Activities and Data

The diverse biological activities of this compound derivatives are summarized below, with quantitative data presented for easy comparison.

Anticancer Activity

Numerous studies have highlighted the potential of pyridine derivatives, including those derived from 2,5-PDA, as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.

| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | Anti-proliferative | 0.22 (48h) | |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | Anti-proliferative | 1.88 (48h) | |

| Pyridine-urea derivative 8b | - | VEGFR-2 Inhibition | 5.0 ± 1.91 | |

| Pyridine-urea derivative 8e | - | VEGFR-2 Inhibition | 3.93 ± 0.73 |

Antimicrobial Activity

Derivatives of pyridinedicarboxylic acids have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial enzyme function.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| (Him)[Cu(Hpydc)(pydc)]∙H2pydc∙5H2O | Bacillus subtilis | 9.375 | [1] |

| (Him)[Cu(Hpydc)(pydc)]∙H2pydc∙5H2O | Klebsiella pneumoniae | 9.375 | [1] |

| (Him)[Cr(pydc)2]∙H2pydc∙5H2O | Escherichia coli | 18.75 | [1] |

| (Him)[Cr(pydc)2]∙H2pydc∙5H2O | Klebsiella pneumoniae | 18.75 | [1] |

| Pd1 Complex | Candida glabrata | 0.06 - 0.125 |

Enzyme Inhibition

This compound itself has been identified as a selective inhibitor of D-dopachrome tautomerase (D-DT), an enzyme involved in inflammatory responses. This highlights the potential of the 2,5-PDA scaffold in designing targeted enzyme inhibitors.

| Compound/Derivative | Enzyme | Activity | IC50/Ki | Reference |

| This compound | D-dopachrome tautomerase (D-DT) | Selective Inhibition | 79-fold selectivity for D-DT over MIF |

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of the biological activities of this compound derivatives.

Synthesis of N,N'-diaryl-2,5-pyridinedicarboxamide

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Appropriate aromatic amine

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of this compound and an excess of thionyl chloride is refluxed until the solid dissolves completely, indicating the formation of 2,5-pyridinedicarbonyl dichloride.

-

The excess thionyl chloride is removed under reduced pressure.

-

The resulting crude diacyl chloride is dissolved in anhydrous dichloromethane.

-

To this solution, a solution of the desired aromatic amine (2 equivalents) and triethylamine (2 equivalents) in dichloromethane is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N,N'-diaryl-2,5-pyridinedicarboxamide.

Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

Several pyridine-based compounds exert their anticancer effects by inhibiting VEGFR-2, a key receptor in the angiogenesis signaling cascade. The diagram below illustrates the simplified VEGFR-2 signaling pathway.

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

MIF/CD74 Signaling Pathway in Inflammation

This compound has been shown to selectively inhibit D-dopachrome tautomerase (D-DT), which, along with Macrophage Migration Inhibitory Factor (MIF), signals through the CD74 receptor to promote inflammatory responses.

Caption: Simplified MIF/CD74 signaling pathway.

Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for key assays.

Workflow for Anticancer Activity Screening

Caption: Workflow for anticancer activity screening using MTT assay.

Workflow for Antimicrobial Activity Screening

Caption: Workflow for antimicrobial activity screening.

Conclusion

This compound derivatives have demonstrated a remarkable range of biological activities, positioning them as a valuable scaffold in modern drug discovery. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering key data, detailed experimental protocols, and insights into the underlying mechanisms of action. The continued exploration of this versatile chemical class holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

Thermodynamic Data for the Sublimation of 2,5-Pyridinedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data available for the sublimation of 2,5-pyridinedicarboxylic acid, a compound of interest in pharmaceutical and materials science. This document summarizes the key quantitative data, details the experimental protocols used for its determination, and presents a visual representation of the experimental workflow.

Quantitative Thermodynamic Data

The primary thermodynamic parameter for the sublimation of this compound is the standard molar enthalpy of sublimation (ΔHsub°). This value represents the heat required to transform one mole of the solid substance into a gaseous state at standard conditions (298.15 K and 0.1 MPa). The experimentally determined value is presented in the table below.

| Thermodynamic Parameter | Value | Units | Method | Reference |

| Standard Molar Enthalpy of Sublimation (ΔHsub°) | 163.6 ± 2.7 | kJ·mol⁻¹ | Calvet Microcalorimetry | --INVALID-LINK--[1] |

Table 1: Summary of Thermodynamic Data for the Sublimation of this compound.

Experimental Protocol: Calvet Microcalorimetry

The standard molar enthalpy of sublimation of this compound was determined using the "drop method" with a Calvet-type microcalorimeter. This technique is a reliable method for measuring the heat of sublimation of solid organic compounds.

2.1. Principle

The drop method involves introducing a small, known mass of the sample at room temperature into a heated calorimetric cell maintained at a high temperature under vacuum. The heat absorbed by the sample to first heat up to the cell temperature and then to sublime is measured by the calorimeter. By subtracting the heat capacity contribution, the enthalpy of sublimation can be determined.

2.2. Apparatus

A high-temperature Calvet microcalorimeter is the central instrument for this measurement. This apparatus consists of a twin-cell setup to ensure high sensitivity and to compensate for external thermal fluctuations. One cell contains the sample, and the other serves as a reference. The entire system is maintained under a high vacuum to facilitate sublimation.

2.3. Experimental Procedure

The experimental procedure for determining the enthalpy of sublimation using the drop method with a Calvet microcalorimeter can be summarized in the following steps:

-

Sample Preparation: A small quantity (typically a few milligrams) of high-purity this compound is accurately weighed and sealed in a thin glass capillary tube.

-

Calibration: The calorimeter is calibrated using a substance with a known enthalpy of sublimation, such as benzoic acid, to determine the calibration constant of the instrument.

-

Measurement:

-

The sample-containing capillary tube and an empty reference capillary tube are simultaneously dropped from room temperature into the pre-heated and evacuated calorimetric cells.

-

The heat flow associated with the heating of the sample and its subsequent sublimation is recorded as a function of time, generating a thermogram.

-

The area under the thermogram peak is proportional to the total heat absorbed during the process.

-

-

Data Analysis:

-

The standard molar enthalpy of sublimation at the experimental temperature, ΔHsub(T), is calculated from the measured heat and the molar mass of the sample.

-

This value is then corrected to the standard reference temperature of 298.15 K using the heat capacities of the solid and gaseous phases of the compound, as described by the Kirchhoff's law equation.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the enthalpy of sublimation of this compound using Calvet microcalorimetry.

References

An In-depth Technical Guide to the Solubility of 2,5-Pyridinedicarboxylic Acid in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-pyridinedicarboxylic acid (also known as isocinchomeronic acid) in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. Understanding the solubility of this compound is critical for a wide range of applications, including reaction chemistry, formulation development, and biological assays. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and provides visual representations of key concepts.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates the maximum concentration to which it can be dissolved in a given solvent at a specific temperature to form a homogeneous solution. For this compound, a molecule with two carboxylic acid groups and a pyridine (B92270) ring, its solubility is influenced by factors such as solvent polarity, temperature, and the crystalline form of the solid.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in DMSO and water. It is important to note that experimental values can vary based on the specific methodology and conditions used.

| Solvent | Temperature | Solubility | Molar Concentration (mol/L) | Method | Source(s) |

| Water | 25 °C (298.15 K) | 1.237 g/L | 0.0074 | Not Specified | [1] |

| Water | Not Specified | log10(S) = -1.36 | 0.0437 | Calculated | [2][3] |

| DMSO | Not Specified | 12 mg/mL | 0.0718 | Not Specified (Sonication Recommended) | [4] |

| DMSO | Not Specified | 100 mg/mL | 0.598 | Not Specified (Ultrasonic Recommended) |

Note on DMSO Solubility: The significant variation in reported DMSO solubility (12 mg/mL vs. 100 mg/mL) highlights a key challenge. Both sources indicate the need for sonication, suggesting that the dissolution of this compound in DMSO may be kinetically limited.[4] This means that achieving the true thermodynamic solubility may require significant energy input and time to overcome a high activation energy barrier for dissolution. Researchers should be aware that without sufficient agitation or sonication, the apparent solubility may be considerably lower than the thermodynamic equilibrium.

Note on Water Solubility: The water solubility of this compound is generally low in cold water but increases with temperature.[5] This is a common characteristic for many organic acids, where the endothermic process of breaking the crystal lattice and solvating the molecules is favored at higher temperatures.

Experimental Protocols

The determination of accurate and reproducible solubility data is paramount. The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. Below is a detailed protocol that can be adapted for the determination of this compound solubility in DMSO and water.

Shake-Flask Method for Thermodynamic Solubility Determination

1. Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

2. Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., DMSO, deionized water)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous solutions)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC-UV, or LC-MS)

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound, or a validated HPLC method).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the solubility of the compound at that temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualizations

Chemical Structure and Interaction

The following diagram illustrates the chemical structure of this compound and its potential interactions with the solvents, DMSO and water.

Caption: Relationship between this compound and solvents.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the shake-flask experimental workflow for determining the solubility of this compound.

Caption: Key steps in the shake-flask solubility determination method.

References

- 1. This compound | 100-26-5 [chemicalbook.com]

- 2. This compound (CAS 100-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemeo.com [chemeo.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound, 98% 5g; Glass bottle | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling of 2,5-Pyridinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and GHS information for 2,5-Pyridinedicarboxylic acid (CAS No. 100-26-5), also known as Isocinchomeronic acid. The information is compiled and presented to meet the needs of laboratory personnel and those involved in drug development, ensuring safe handling and use of this compound.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][2][3]

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system) |

| Acute toxicity, Oral | Category 4 |

| Acute aquatic toxicity | Category 1 |

| Chronic aquatic toxicity | Category 1 |

The GHS pictograms associated with these classifications are:

Hazard Statements: [2][3][4][5]

-

H302: Harmful if swallowed.[4]

-

H335: May cause respiratory irritation.[2]

-

H410: Very toxic to aquatic life with long lasting effects.[4]

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is crucial for minimizing risks associated with handling this compound.

Table 2: Precautionary Statements for this compound

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1] | |

| P270 | Do not eat, drink or smoke when using this product.[4] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P273 | Avoid release to the environment.[4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] | |

| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330 | Rinse mouth.[4] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| P391 | Collect spillage.[4] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up.[1] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][4] |

Handling and Storage Procedures

-

Handling: Avoid contact with skin and eyes.[1] Do not breathe dust.[1] Do not ingest.[1] Use only in a well-ventilated area.[1] Wash hands thoroughly after handling.[1]

-

Storage: Keep in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed.[1] Store locked up.[1] Incompatible materials to avoid are strong oxidizing agents.[1]

Emergency Procedures

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

Table 3: First-Aid Measures for this compound

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1] |

| Inhalation | Remove from exposure, lie down. Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1] |

| Ingestion | Clean mouth with water. Get medical attention.[1] Never give anything by mouth to an unconscious person.[2] |

Caption: First-aid response workflow for exposure to this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: During a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be produced.[1]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[1] Use personal protective equipment as required.[1] Avoid breathing dust.[2]

-

Environmental Precautions: Do not let the product enter drains.[2]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1] Avoid creating dust.[2]

Caption: Workflow for responding to a spill of this compound.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

-

Engineering Measures: Ensure adequate ventilation, especially in confined areas.[1] Eyewash stations and safety showers should be close to the workstation location.[1]

-

Personal Protective Equipment (PPE):

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask of type N95 (US) is recommended.[5] |

Caption: Recommended PPE for handling this compound.

Physical and Chemical Properties

Table 5: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅NO₄ |

| Molecular Weight | 167.12 g/mol |

| Appearance | Solid |

| Melting Point | 242-247 °C (decomposes) |

| Flash Point | Not applicable |

Source:[5]

Stability and Reactivity

-

Reactivity: No known hazardous reactions under normal processing.[1]

-

Chemical Stability: Stable under normal conditions.[1]

-

Conditions to Avoid: Incompatible products.

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, may produce Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2).[1]

Toxicological and Ecological Information

Toxicological Information

-

Acute Toxicity: Harmful if swallowed.[4]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

-

Respiratory Irritation: May cause respiratory irritation.[1][2] The target organ is the respiratory system.[5]

-

Carcinogenicity: There is no information available to indicate that this material is carcinogenic.

Ecological Information

-

Ecotoxicity: Very toxic to aquatic life with long lasting effects.[4] Do not empty into drains.[1]

-

Mobility: Is not likely mobile in the environment due to its low water solubility.[1]

Experimental Protocols

Detailed experimental protocols for toxicological and ecological studies are not typically provided in Safety Data Sheets. The GHS classifications are based on the results of studies conducted according to standardized guidelines (e.g., OECD Test Guidelines). For specific experimental methodologies, researchers should consult relevant toxicological and ecotoxicological literature and databases.

Disposal Considerations

Waste from residues and unused products should be disposed of in accordance with federal, state, and local environmental control regulations.[1] Dispose of contents/container to an approved waste disposal plant.[1][4]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are familiar with its hazards and follow all recommended safety procedures to ensure a safe working environment. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

Navigating the Nomenclature: A Comprehensive Guide to Pyridine-2,5-dicarboxylic Acid and Its Synonyms

For Immediate Release

[City, State] – [Date] – In the intricate landscape of chemical research and drug development, precise molecular identification is paramount. This technical guide provides an in-depth exploration of Pyridine-2,5-dicarboxylic acid, a key building block in synthetic organic chemistry. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development by elucidating its various names, synonyms, and key identifiers, alongside a compilation of its physicochemical properties and detailed experimental protocols.

Pyridine-2,5-dicarboxylic acid, a dipicolinic acid isomer, is a versatile scaffold in the synthesis of a wide array of chemical entities, including pharmaceuticals and functional materials. Its utility is underscored by the numerous synonyms and identifiers it has acquired in scientific literature and chemical databases. This guide aims to clarify this nomenclature and provide a centralized repository of essential technical data.

Unraveling the Identity: Alternate Names and Synonyms

The compound is known by several names, which can be categorized into systematic, trivial, and commercial identifiers. A clear understanding of these is crucial for efficient literature searches and unambiguous communication in a research setting.

Table 1: Synonyms and Identifiers for Pyridine-2,5-dicarboxylic Acid

| Category | Name/Identifier | Source/Reference |

| Systematic IUPAC Name | pyridine-2,5-dicarboxylic acid | PubChem[1] |

| Common/Trivial Name | Isocinchomeronic acid | PubChem[1] |

| CAS Registry Number | 100-26-5 | NIST WebBook[2] |

| PubChem CID | 7493 | PubChem[1] |

| EINECS Number | 202-834-2 | ChemicalBook[1] |

| Beilstein Registry Number | 131697 | ChemicalBook[1] |

| ChEBI ID | CHEBI:46865 | ChemicalBook[1] |

| Other Synonyms | 2,5-Dicarboxypyridine | PubChem |

| 6-Carboxy-nicotinic acid | PubChem | |

| Pyridinedicarboxylic acid-(2,5) | NIST WebBook[2] |

Quantitative Data Summary

A compilation of the key physicochemical properties of Pyridine-2,5-dicarboxylic acid is presented below. This data is essential for its application in experimental design and chemical synthesis.

Table 2: Physicochemical Properties of Pyridine-2,5-dicarboxylic Acid

| Property | Value | Unit | Source/Reference |

| Molecular Formula | C₇H₅NO₄ | NIST WebBook[2] | |

| Molecular Weight | 167.12 | g/mol | NIST WebBook[2] |

| Melting Point | 242-247 (decomposes) | °C | ChemicalBook[1] |

| Water Solubility | 1.237 (at 25 °C) | g/L | ChemicalBook[1] |

| Insoluble in cold water, soluble in hot water | Fisher Scientific | ||

| Solubility in other solvents | Sparingly soluble in alcohol, ether, and benzene. | Fisher Scientific | |

| pKa1 | 2.17 - 2.35 | Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions | |

| pKa2 | 4.58 - 4.96 | Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions | |

| Predicted pKa | 3.06 ± 0.10 | ChemicalBook[1] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of Pyridine-2,5-dicarboxylic acid are critical for its practical application. The following protocols are synthesized from patent literature and research articles to provide a representative experimental procedure.

Synthesis of Pyridine-2,5-dicarboxylic Acid via Oxidation of 5-ethyl-2-methylpyridine (B142974)

This method involves the nitric acid oxidation of 5-ethyl-2-methylpyridine, a common industrial route.

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine 5 parts of 5-ethyl-2-methylpyridine with 50 parts of 60% nitric acid. The net acid-to-alkylpyridine ratio should be approximately six to one.[3]

-

Reaction Conditions: During the mixing of reactants, apply external cooling with ice to prevent a premature vigorous reaction.[3] Seal the reaction vessel and heat to a temperature between 160 and 190 °C. The reaction is conducted under superatmospheric pressure, typically between 30 and 700 pounds per square inch.[3]

-

Work-up and Isolation: After the reaction is complete, cool the vessel and carefully vent any excess pressure. The isocinchomeronic acid can be separated from the residual acid liquid. In some procedures, a bivalent metal salt (e.g., copper sulfate) is added to the reaction mixture to precipitate the product as a metal diisocinchomeronate salt.[4]

-

Liberation of Free Acid: The isolated metal salt is then treated with an excess of a dilute aqueous solution of a strong base, such as sodium hydroxide, to precipitate the metal oxide. After filtration to remove the metal oxide, the filtrate is acidified with a strong mineral acid (e.g., sulfuric acid) to a pH of approximately 2.5. This causes the free isocinchomeronic acid to precipitate.[4]

-

Purification: The precipitated acid is collected by filtration, washed with cold water, and dried. A yield of approximately 88% of the free acid from the copper salt can be achieved, with an overall yield from 5-ethyl-2-methylpyridine of around 83%.[4]

Purification by Recrystallization

For obtaining high-purity Pyridine-2,5-dicarboxylic acid, recrystallization is a standard and effective method.

Procedure:

-

Dissolution: Dissolve the crude Pyridine-2,5-dicarboxylic acid in a minimum amount of boiling deionized water.[5] The compound is notably more soluble in hot water than in cold water.[6]

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The solution should be boiled for a few minutes with the charcoal.

-

Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel containing fluted filter paper to remove the activated charcoal and any other insoluble impurities. This step should be performed quickly to prevent premature crystallization.

-

Crystallization: Allow the hot filtrate to cool slowly to room temperature. As the solution cools, the solubility of the dicarboxylic acid will decrease, leading to the formation of crystals. For maximum yield, the flask can be subsequently placed in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold deionized water. The crystals should then be dried under vacuum to remove any residual solvent.

Visualizing the Nomenclature

To better understand the relationships between the various names and identifiers for Pyridine-2,5-dicarboxylic acid, the following diagram illustrates their hierarchical and synonymous connections.

Caption: A diagram illustrating the various names and identifiers for Pyridine-2,5-dicarboxylic acid.

This in-depth guide provides a foundational resource for researchers working with Pyridine-2,5-dicarboxylic acid. By consolidating its nomenclature and key technical data, this document aims to facilitate more efficient and accurate scientific inquiry and application development.

References

- 1. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. US2524957A - Isocinchomeronic acid by oxidation - Google Patents [patents.google.com]

- 4. US2657207A - Preparation of isocinchomeronic acid - Google Patents [patents.google.com]

- 5. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Isocinchomeronic Acid: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocinchomeronic acid, systematically named 2,5-pyridinedicarboxylic acid, is a key chemical intermediate with a rich history intertwined with the study of alkaloids and the development of industrial organic synthesis. This technical guide provides an in-depth exploration of its discovery, the evolution of its synthetic methodologies, and its fundamental chemical and physical properties. Detailed experimental protocols for seminal synthetic procedures are presented, alongside a comprehensive summary of its quantitative data. This document serves as a valuable resource for researchers and professionals in organic chemistry, medicinal chemistry, and drug development, offering a thorough understanding of this important pyridine (B92270) derivative.

Introduction

Isocinchomeronic acid (CAS No. 100-26-5) is a pyridinedicarboxylic acid characterized by carboxylic acid groups at the 2 and 5 positions of the pyridine ring.[1][2] Its significance lies primarily in its role as a precursor in the synthesis of other valuable compounds, most notably nicotinic acid (Niacin or Vitamin B3), which can be produced through its decarboxylation.[3] The history of isocinchomeronic acid is a fascinating journey from the degradative studies of complex natural products to the development of efficient, large-scale industrial syntheses from coal tar derivatives and other petrochemical feedstocks.

Physicochemical Properties

Isocinchomeronic acid is a yellowish or light brown crystalline solid.[1][4] It is sparingly soluble in cold water, alcohol, ether, and benzene, but shows slightly better solubility in boiling water and alcohol.[4][5] It is appreciably soluble in hot, dilute aqueous solutions of mineral acids.[5]

Table 1: Physical and Chemical Properties of Isocinchomeronic Acid

| Property | Value | Reference |

| CAS Registry Number | 100-26-5 | [5] |

| Molecular Formula | C₇H₅NO₄ | [1][2][5] |

| Molecular Weight | 167.12 g/mol | [1][2][5] |

| Melting Point | 254 °C (decomposes) | [5] |

| Appearance | Triclinic leaflets or prisms, yellowish solid | [4][5] |

| Solubility | Practically insoluble in cold water, alcohol, ether, benzene. Slightly soluble in boiling water and alcohol. | [4][5] |

Historical Perspective and Discovery

The "cincho" prefix in isocinchomeronic acid hints at its historical connection to the cinchona alkaloids, a class of compounds isolated from the bark of the Cinchona tree, which includes quinine (B1679958) and cinchonine.[6][7] Early organic chemists often employed oxidative degradation to elucidate the structure of complex natural products. The oxidation of cinchonine, a major cinchona alkaloid, was a subject of intense study.[8]

While not a direct product of simple oxidation, the study of cinchonine's degradation products, such as cinchoninic acid (quinoline-4-carboxylic acid) and meroquinene, paved the way for understanding the chemistry of related heterocyclic compounds.[8] The name "isocinchomeronic acid" itself suggests an isomeric relationship to cinchomeronic acid (3,4-pyridinedicarboxylic acid), another degradation product of cinchona alkaloids. This historical context is crucial for understanding the nomenclature and the early academic interest in this class of compounds.

The logical relationship between Cinchona alkaloids and the discovery of related pyridinecarboxylic acids can be visualized as follows:

Synthetic Methodologies: An Evolutionary Overview

The synthesis of isocinchomeronic acid has evolved from laboratory-scale preparations to robust industrial processes.

Early Synthetic Routes

Some of the earliest reported preparations involved the oxidation of substituted pyridines. A notable early method was the oxidation of 5-ethyl-2-picoline (aldehyde-collidine) using various oxidizing agents like nitric acid (HNO₃), potassium permanganate (B83412) (KMnO₄), or selenium dioxide (H₂SeO₃).[5] Other early methods included the oxidation of 5-acetyl-2-methylpyridine (B16504) and the isolation from the lutidine fraction of coal tar.[5]

Industrial Synthesis: Nitric Acid Oxidation

The most significant and commercially viable method for producing isocinchomeronic acid is the nitric acid oxidation of 2,5-dialkylpyridines, such as 5-ethyl-2-methylpyridine (B142974).[3] This process, however, faced challenges in terms of yield and purity, as a significant portion of the product would remain in the mother liquor, and by-products like nicotinic acid could form.[3]

A key innovation in this process was the introduction of a metal salt, particularly a copper salt like cupric nitrate (B79036), into the reaction mixture. This led to the precipitation of the highly insoluble copper diisocinchomeronate salt directly from the reaction medium.[3] This had two major advantages:

-

Increased Yield: It allowed for near-quantitative recovery of the product.

-

Inhibition of Decarboxylation: The immediate formation of the stable metal salt prevented the decarboxylation of isocinchomeronic acid to nicotinic acid under the harsh reaction conditions.[3]

The free acid could then be easily regenerated by treating the copper salt with a base, followed by acidification.

The general workflow for this improved industrial synthesis is as follows:

Detailed Experimental Protocols

The following protocols are based on historical and patented synthetic methods.

Protocol: Nitric Acid Oxidation of 5-Ethyl-2-methylpyridine in the Presence of Copper Nitrate

This protocol is adapted from the process described in U.S. Patent 2,657,207.[3]

Materials:

-

5-ethyl-2-methylpyridine

-

Nitric acid (concentrated)

-

Cupric nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄)

-

High-pressure reaction vessel (e.g., sealed glass tube in a steel jacket)

Procedure:

-

Reaction Setup: In a heavy-walled glass tube, carefully introduce 3.0 g of 5-ethyl-2-methylpyridine beneath the surface of 30.0 g of nitric acid with cooling. To this solution, add 6.0 g of cupric nitrate trihydrate.

-

Oxidation Reaction: Seal the tube, place it in a protective steel jacket, and heat to 180°C for 45 minutes.

-

Isolation of Copper Salt: After cooling the reaction vessel, open it carefully and remove the contents. Filter the large blue crystals of copper diisocinchomeronate. Wash the crystals and dry them at 110°C.

-

Regeneration of Free Acid: Digest the dried copper diisocinchomeronate with an excess of dilute aqueous sodium hydroxide solution. This will precipitate copper oxide.

-

Isolation of Free Acid: Filter off the precipitated copper oxide. To the filtrate, add sulfuric acid until a pH of 2.5 is reached. The free isocinchomeronic acid will precipitate.

-

Final Purification: Filter the precipitated isocinchomeronic acid, wash with cold water, and dry.

Table 2: Yield Data for the Patented Synthesis of Isocinchomeronic Acid

| Step | Product | Starting Material | Yield | Reference |

| Oxidation | Copper Diisocinchomeronate | 5-Ethyl-2-methylpyridine | 94.5% | [3] |

| Regeneration | Isocinchomeronic Acid | Copper Diisocinchomeronate | 88.2% | [3] |

| Overall | Isocinchomeronic Acid | 5-Ethyl-2-methylpyridine | 83.3% | [3] |

Conclusion

The journey of isocinchomeronic acid from a curiosity in the realm of alkaloid chemistry to a valuable industrial intermediate showcases the progression of organic synthesis. Its history is a testament to the importance of both fundamental structural elucidation studies and process chemistry innovations. The development of the nitric acid oxidation method, particularly the improvement involving the use of copper salts, represents a significant advancement in achieving high-yield, high-purity synthesis of this important pyridinedicarboxylic acid. This technical guide provides a solid foundation for understanding the discovery, history, and synthesis of isocinchomeronic acid, offering valuable insights for professionals in the chemical and pharmaceutical sciences.

References

- 1. This compound | C7H5NO4 | CID 7493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. US2657207A - Preparation of isocinchomeronic acid - Google Patents [patents.google.com]

- 4. veeprho.com [veeprho.com]

- 5. Isocinchomeronic Acid [drugfuture.com]

- 6. Cinchonine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 7. Cinchonine | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Potential Research Areas Involving 2,5-Pyridinedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Pyridinedicarboxylic acid (PDCA), also known as isocinchomeronic acid, is a versatile organic compound that has garnered significant attention in various fields of chemical and biomedical research. Its rigid structure, featuring a pyridine (B92270) ring functionalized with two carboxylic acid groups at the 2 and 5 positions, makes it an excellent building block for the construction of complex molecular architectures. This technical guide explores the burgeoning research areas involving PDCA, with a focus on its applications in the development of metal-organic frameworks (MOFs), coordination polymers, and as a bioactive molecule in drug discovery.

Metal-Organic Frameworks (MOFs) Utilizing this compound as a Linker

The unique geometry and coordination capabilities of PDCA make it an ideal organic linker for the synthesis of novel MOFs. These crystalline porous materials have shown great promise in gas storage and separation, catalysis, and sensing. A notable example is the use of PDCA in the synthesis of M-UiO-66 type MOFs, where M can be Zr, Ce, or Hf.[1][2]

Properties of PDCA-based MOFs

The incorporation of the nitrogen atom from the pyridine ring into the MOF structure can enhance its properties, such as hydrophilicity and catalytic activity, compared to analogues based on terephthalic acid.[1][2]

| MOF | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Gas Adsorption/Sorption Properties |

| Zr-UiO-66-PDC | Zr | 420 - 1100[3][4] | 0.45[5] | ~500[6] | Porous to N₂, CO₂, H₂O, and MeOH.[7] Increased water adsorption at lower partial pressures compared to BDC-MOFs.[1][2] |

| Ce-UiO-66-PDC | Ce | - | - | - | Porous to N₂, CO₂, H₂O, and MeOH.[7] |

| Hf-UiO-66-PDC | Hf | - | - | - | - |

| [Al₂(pydc)₂(μ₂-OH)₂(H₂O)₂]n | Al | - | - | - | Forms a ladder-like one-dimensional network.[8] |

| [Er₆(OH)₈(pydc)₅(H₂O)₃]·2.5H₂O | Er | - | - | - | Forms a unique one-dimensional cationic inorganic chain.[9] |

Experimental Protocol: Hydrothermal Synthesis of M-UiO-66-PDC (M = Zr, Ce, Hf)

This protocol is adapted from the work of Waitschat et al.[10]

Materials:

-

This compound (H₂PDC)

-

ZrOCl₂·8H₂O, CeCl₃·7H₂O, or HfOCl₂·8H₂O

-

Formic acid (modulator)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a typical synthesis of Zr-UiO-66-PDC, dissolve this compound (0.733 g, 4.4 mmol) and ZrOCl₂·8H₂O (1.434 g, 4.4 mmol) in a mixture of 45 mL of formic acid and 5 mL of deionized water in a beaker with stirring.[11]

-

Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

-

After cooling to room temperature, collect the crystalline product by filtration or centrifugation.

-

Wash the product thoroughly with deionized water and then with a suitable solvent like acetone (B3395972) to remove any unreacted starting materials and solvent molecules from the pores.

-

Dry the final product in an oven at an appropriate temperature (e.g., 80-100 °C).

Workflow for MOF Synthesis and Characterization

Coordination Polymers with this compound

PDCA is a versatile ligand for the construction of coordination polymers with diverse structures and properties, including photoluminescence and catalysis. Lanthanide ions, in particular, form coordination polymers with PDCA that exhibit interesting luminescent properties.

Properties of PDCA-based Coordination Polymers

| Coordination Polymer | Metal Center(s) | Key Properties |

| [Ln₂(pydc)₂(Hpydc)₂(H₂O)₄]·2H₂O (Ln=Ce, Pr) | Ce, Pr | 2D layered polymeric structures, display blue luminescence.[12] |

| [Nd(pyc)(pydc)(H₂O)]n | Nd | 3D open-framework, heterogeneous catalytic activity in the oxidation of thymol (B1683141) to thymoquinone (B1682898) (40.37% conversion, ~100% selectivity).[13] |

| [Dy(pyc)(pydc)(H₂O)]n | Dy | 3D open-framework, heterogeneous catalytic activity in the oxidation of thymol to thymoquinone (36.45% conversion, ~100% selectivity).[13] |

| 2D Cu(II)-PDCA Polymer | Cu | Precursor for the selective synthesis of Cu and CuO nanostructures with potential photocatalytic applications.[13] |

Experimental Protocol: Hydrothermal Synthesis of [Nd(pyc)(pydc)(H₂O)]n

This protocol is based on the work describing the synthesis of novel isostructural Nd(III) and Dy(III)-organic frameworks.[13]

Materials:

-

This compound (H₂pydc)

-

Nd(NO₃)₃·6H₂O

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

A mixture of this compound (H₂pydc) and Nd(NO₃)₃·6H₂O in a specific molar ratio (e.g., 1:1) is dissolved in deionized water.

-

The solution is placed in a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated to a specific temperature (e.g., 160-180 °C) for a designated period (e.g., 72 hours).

-

During the hydrothermal reaction, in-situ decarboxylation of some H₂pydc ligands can occur, leading to the formation of 2-pyridinecarboxylic acid (Hpyc), which is also incorporated into the final structure.[13]

-

After slow cooling to room temperature, the resulting crystals are collected by filtration, washed with water and ethanol, and dried in air.

This compound in Drug Development

Recent studies have highlighted the potential of this compound as a bioactive molecule, particularly as a selective inhibitor of D-dopachrome tautomerase (D-DT), a homolog of macrophage migration inhibitory factor (MIF). Both MIF and D-DT are inflammatory cytokines implicated in various diseases, including cancer.

Inhibition of D-dopachrome Tautomerase (D-DT)

This compound has been identified as a bioactive and highly selective inhibitor of D-DT.[14][15] This discovery opens up new avenues for the development of therapeutic agents targeting the MIF/D-DT signaling pathway.

| Inhibitor | Target | IC₅₀ (μM) | Selectivity |

| This compound | D-DT | 17.2 ± 0.9[16] | 79-fold selectivity for D-DT over MIF[14][15] |

The MIF/D-DT/CD74 Signaling Pathway

MIF and its homolog D-DT exert their biological effects by binding to the cell surface receptor CD74, often in complex with co-receptors like CD44. This interaction triggers downstream signaling cascades, such as the ERK1/2 MAP kinase pathway, which are involved in cell proliferation, survival, and inflammation.[10] The selective inhibition of D-DT by this compound provides a valuable tool to dissect the specific roles of D-DT in this complex signaling network.

MIF/D-DT/CD74 Signaling Pathway

Experimental Protocol: D-dopachrome Tautomerase Inhibition Assay

This protocol is a general representation based on the principles of enzyme inhibition assays.[17][18]

Materials:

-

Recombinant human D-dopachrome tautomerase (D-DT)

-

D-dopachrome (substrate)

-

This compound (inhibitor)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 6.0)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.

-

In a microplate, add the D-DT enzyme solution to the wells containing different concentrations of the inhibitor or vehicle control.

-

Pre-incubate the enzyme and inhibitor mixture for a specific time at a controlled temperature.

-

Initiate the enzymatic reaction by adding the D-dopachrome substrate to all wells.

-

Monitor the tautomerization of D-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) by measuring the decrease in absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

This compound is a molecule of significant interest with a growing number of applications in materials science and drug discovery. Its utility as a versatile linker in the construction of MOFs and coordination polymers with tunable properties continues to be an active area of research. Furthermore, its recently discovered role as a selective inhibitor of D-dopachrome tautomerase opens exciting new possibilities for the development of novel therapeutics. This guide provides a foundational overview of these key research areas, offering valuable data and protocols to aid scientists and researchers in their exploration of the potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimizing volumetric surface area of UiO-66 and its functionalized analogs through compression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Single-Ion Magnet and Photoluminescence Properties of Lanthanide(III) Coordination Polymers Based on Pyrimidine-4,6-Dicarboxylate [digibug.ugr.es]

- 8. researchgate.net [researchgate.net]

- 9. ajol.info [ajol.info]

- 10. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing this compound as a linker: defect chemistry, framework hydrophilisation and sorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Targeting distinct tautomerase sites of D-DT and MIF with a single molecule for inhibition of neutrophil lung recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity by dopachrome analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the bioactivity of 2,5-Pyridinedicarboxylic acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Pyridinedicarboxylic acid, also known as isocinchomeronic acid, is a pyridine (B92270) derivative with a molecular formula of C₇H₅NO₄. This compound and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. Research has highlighted its potential as a selective enzyme inhibitor, an antiviral agent, and a scaffold for the development of novel therapeutic compounds, including metal-based complexes with antimicrobial and anticancer properties. This technical guide provides a comprehensive review of the current literature on the bioactivity of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Enzyme Inhibition: A Selective Modulator of D-dopachrome Tautomerase

A significant area of research on this compound has been its role as a potent and selective inhibitor of D-dopachrome tautomerase (D-DT), also known as macrophage migration inhibitory factor-2 (MIF-2). D-DT is a cytokine involved in various inflammatory and proliferative diseases.

Quantitative Inhibition Data

| Compound | Target | IC₅₀ | Reference |

| 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) | D-dopachrome tautomerase (D-DT/MIF-2) | 27 µM | [1] |

Signaling Pathway of D-DT Inhibition